1-(2-fluorophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
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Overview
Description
1-(2-Fluorophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a pyrrolidine ring with a carboxamide functional group
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and N-phenylpyrrolidine-3-carboxylic acid.
Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with N-phenylpyrrolidine-3-carboxylic acid to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under specific reaction conditions, typically involving the use of a dehydrating agent and a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.
Scientific Research Applications
1-(2-Fluorophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H15FN2O2 |
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Molecular Weight |
298.31 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H15FN2O2/c18-14-8-4-5-9-15(14)20-11-12(10-16(20)21)17(22)19-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,22) |
InChI Key |
PVZBFNHRRYPGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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